molecular formula C6H4BrNO2 B184069 2-Bromoisonicotinic acid CAS No. 66572-56-3

2-Bromoisonicotinic acid

Cat. No.: B184069
CAS No.: 66572-56-3
M. Wt: 202.01 g/mol
InChI Key: YBTKGKVQEXAYEM-UHFFFAOYSA-N
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Description

2-Bromoisonicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula CHBrNO and an average mass of 202.005 Da .


Synthesis Analysis

The synthesis of this compound involves adding the compound (2.01 g, 1 mmol) to 10 mL THF and stirring it for 10 minutes at room temperature. The solution is then filtered and allowed to evaporate in air. After 2 days, many colorless crystals are obtained with a yield of 83.5% .


Molecular Structure Analysis

The molecular structure of this compound is monoclinic, with a P 2 1 / c space group. The parameters are a = 11.9715 (14) Å, b = 7.5753 (7) Å, c = 7.4498 (8) Å, β = 102.302 (4)°, V = 660.09 (12) Å 3, Z = 4, Rgt ( F) = 0.0290, wR ( F2) = 0.0635, T = 150 (2) K .


Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm 3, a boiling point of 447.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. Its enthalpy of vaporization is 74.4±3.0 kJ/mol, and its flash point is 224.3±24.6 °C. The compound has an index of refraction of 1.617 and a molar refractivity of 39.0±0.3 cm 3 .

Scientific Research Applications

1. Catalysis and Organic Synthesis

2-Bromoisonicotinic acid is utilized in organic synthesis, particularly in the formation of isatin-derived 2-bromoenals. These compounds play a crucial role in a formal [3 + 3] annulation with 1,3-dicarbonyl compounds, facilitated by NHC/Lewis acid cooperative catalysis. This process is essential for the efficient synthesis of functionalized spirooxindole δ-lactones, highlighting the importance of this compound in organic synthesis and catalysis (Xu et al., 2016).

2. Analytical Chemistry

In analytical chemistry, this compound and its derivatives have applications in the development of fluorescent labelling reagents. For instance, 2-bromoacetyl-6-methoxynaphthalene, a derivative, is used for pre-column derivatization in HPLC separation of biologically active carboxylic acids. This derivative reacts with carboxylic acids to form fluorescent esters, which are crucial for the analysis of substances like valproic acid and chenodeoxycholic acid in pharmaceutical formulations (Gatti et al., 1992).

3. Spectroscopy Studies

This compound is significant in spectroscopy studies as well. Research focusing on the Fourier transform infrared and Raman spectra of 2-bromonicotinic acid reveals its molecular geometry and vibrational assignments. These studies are essential in understanding the intermolecular hydrogen bonds and other chemical properties of these compounds, which have implications in various fields of chemistry and materials science (Karabacak et al., 2010).

4. Synthesis of Novel Compounds

Another application is in the synthesis of new chemical entities. Studies have shown the use of this compound derivatives in creating new compounds with potential biological and therapeutic applications. These synthesis methods are crucial in the development of new drugs and materials, reflecting the versatility of this compound in chemical synthesis (Al-Radha & Kadhim, 2015).

Safety and Hazards

2-Bromoisonicotinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound. If it comes into contact with the skin, it should be washed off immediately with plenty of soap and water. If inhaled, the affected individual should be moved to fresh air and kept at rest in a position comfortable for breathing .

Properties

IUPAC Name

2-bromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTKGKVQEXAYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278711
Record name 2-bromoisonicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66572-56-3
Record name 66572-56-3
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Record name 2-bromoisonicotinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoisonicotinic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 2-bromo-4-picoline (300 g, 1.74 mol) in pyridine/water (1 L each) at 95° C. was added KMnO4 (200 g) dissolved in water (IL). Further, added KMnO4 (2 Kg) in portions (app. 20 mg each time) over a period of 4 days. The reaction mixture was cooled to RT and filtered off the solid MnO2. The filtrate was evaporated completely under reduce pressure and acidified with 6N HCl. The solid product obtained was filtered, washed with water and dried to give 2-bromoisonicotinic acid (166 g, 47%).
Quantity
300 g
Type
reactant
Reaction Step One
Name
pyridine water
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
2 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

160 g (0.93 mol) of 2-bromo-4-methyl-pyridine is added in drops to 152 g (0.96 mol) of potassium permanganate in 4 l of water. Then, it is stirred under reflux for one hour before 152 g (0.96 mol) of potassium permanganate is added once more. After two additional hours of stirring under reflux, it is suctioned off in a hot state over Celite and washed with water. The aqueous phase is shaken out three times with dichloromethane. The aqueous phase is concentrated by evaporation to one-half its original volume, and the pH is set at 2 with concentrated hydrochloric acid. The precipitated solid is suctioned off and dried at 70° C. in a vacuum. 56.5 g of white solid product accumulates.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the crystal structure of 2-bromoisonicotinic acid?

A: Understanding the crystal structure of a compound like this compound provides valuable information about its three-dimensional arrangement at the molecular level []. This knowledge is crucial for various reasons:

    Q2: What key structural information about this compound was revealed by the study?

    A: The study successfully determined the crystal structure of this compound using X-ray diffraction techniques []. The key findings include:

    • Crystal System and Space Group: this compound crystallizes in the monoclinic crystal system and belongs to the P21/c space group [].
    • Unit Cell Parameters: The study provides precise measurements of the unit cell parameters: a = 11.9715(14) Å, b = 7.5753(7) Å, c = 7.4498(8) Å, β = 102.302(4)°, V = 660.09(12) Å3 []. These parameters define the size and shape of the repeating unit within the crystal lattice.

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